REACTION_CXSMILES
|
[ClH:1].[S:2]([NH2:12])(=[O:11])([C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][CH:5]=1)=[O:3].N([O-])=O.[Na+].[S:17](S([O-])=O)([O-:20])(=O)=[O:18].[Na+].[Na+].S(=O)(=O)(O)O.S(=O)=O>O.C(O)(=O)C.O.O.[Cu](Cl)Cl>[S:2](=[O:11])=[O:3].[S:2]([C:4]1[CH:9]=[CH:8][C:7]([S:17]([Cl:1])(=[O:20])=[O:18])=[CH:6][CH:5]=1)(=[O:11])(=[O:3])[NH2:12] |f:2.3,4.5.6,11.12.13|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
copper dichloride dihydrate
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
O.O.[Cu](Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)N
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at this temperature another 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling, so as the temperature of the mixture
|
Type
|
CUSTOM
|
Details
|
does not exceed 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred another 30 minutes at the 0° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
STIRRING
|
Details
|
under gentle stirring for 10 minutes in three portions so as the temperature of the mixture
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
did not exceed +5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred another 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred another 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Obtained solid
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed 3 times with the ice water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.56 mol | |
AMOUNT: MASS | 36 g |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[S:2]([NH2:12])(=[O:11])([C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][CH:5]=1)=[O:3].N([O-])=O.[Na+].[S:17](S([O-])=O)([O-:20])(=O)=[O:18].[Na+].[Na+].S(=O)(=O)(O)O.S(=O)=O>O.C(O)(=O)C.O.O.[Cu](Cl)Cl>[S:2](=[O:11])=[O:3].[S:2]([C:4]1[CH:9]=[CH:8][C:7]([S:17]([Cl:1])(=[O:20])=[O:18])=[CH:6][CH:5]=1)(=[O:11])(=[O:3])[NH2:12] |f:2.3,4.5.6,11.12.13|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
copper dichloride dihydrate
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
O.O.[Cu](Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)N
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at this temperature another 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling, so as the temperature of the mixture
|
Type
|
CUSTOM
|
Details
|
does not exceed 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred another 30 minutes at the 0° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
STIRRING
|
Details
|
under gentle stirring for 10 minutes in three portions so as the temperature of the mixture
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
did not exceed +5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred another 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred another 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Obtained solid
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed 3 times with the ice water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.56 mol | |
AMOUNT: MASS | 36 g |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |